
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the carboxamide group. Subsequent steps involve the attachment of the phenoxy and azo groups under controlled conditions. Common reagents used in these reactions include naphthalene derivatives, amines, and phenols, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the azo group, potentially converting it to an amine.
Substitution: The phenoxy and methoxy groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or dye due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. For instance, the azo group can undergo reduction to form active metabolites that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxamide derivatives: Compounds with similar naphthalene cores but different substituents.
Azo compounds: Molecules containing azo groups, such as azobenzene and its derivatives.
Phenoxy compounds: Compounds with phenoxy groups, including various herbicides and pharmaceuticals.
Uniqueness
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
88216-19-7 |
|---|---|
Formule moléculaire |
C35H33N3O4 |
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
1-hydroxy-4-[(4-methoxyphenyl)diazenyl]-N-[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C35H33N3O4/c1-5-35(2,3)23-10-16-27(17-11-23)42-28-20-12-24(13-21-28)36-34(40)31-22-32(29-8-6-7-9-30(29)33(31)39)38-37-25-14-18-26(41-4)19-15-25/h6-22,39H,5H2,1-4H3,(H,36,40) |
Clé InChI |
ZLFZSFPQCUTGBP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







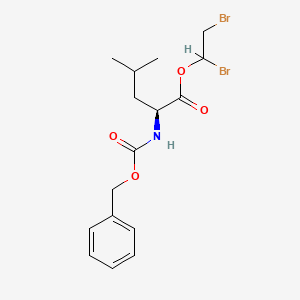
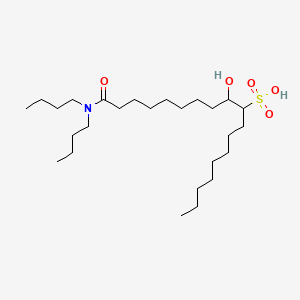
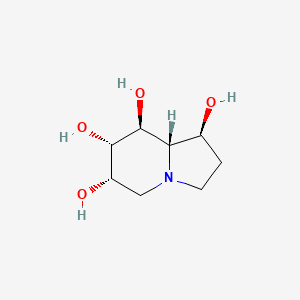

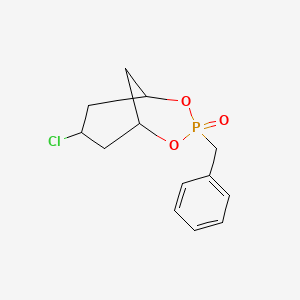
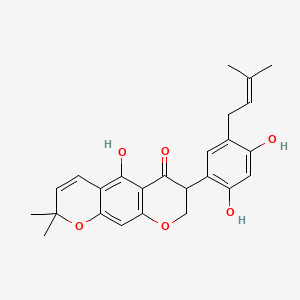

![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
